![molecular formula C3H7N5 B1622638 2-ethyl-2H-tetrazol-5-amine CAS No. 95112-14-4](/img/structure/B1622638.png)
2-ethyl-2H-tetrazol-5-amine
Overview
Description
2-ethyl-2H-tetrazol-5-amine is a chemical compound with the molecular formula C3H7N5 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthesis method involves the reaction of dicyanophenylhydrazine and nitrous acid .Molecular Structure Analysis
The molecular weight of this compound is 113.12 . The SMILES string representation is NC1=NN(CC)N=N1 and the InChI key is SUEIINDYWPMJEW-UHFFFAOYSA-N .Chemical Reactions Analysis
Tetrazoles, including this compound, are a class of heterocycles that have been developed to meet the needs of national defense and environmental protection . They are investigated both as potential explosives and as rocket propellant components based on their high energy properties .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a high crystal density .Scientific Research Applications
Electron Transport System Activity
2-ethyl-2H-tetrazol-5-amine, as part of the broader family of tetrazole derivatives, is significant in studies related to electron transport system (ETS) activity in environmental sciences. Tetrazolium salts, including those derived from tetrazole compounds, are utilized to measure ETS activity, which is indicative of microbial bioactivity in soils and sediments. This application is critical for assessing the environmental health and microbial activity of various ecosystems (Trevors, 1984).
Environmental Remediation
Research on the removal of persistent organic pollutants from aqueous solutions has shown the potential application of tetrazole derivatives in cleaner and sustainable remediation techniques. These compounds, including this compound, could play a role in the adsorption and photocatalytic degradation of contaminants, demonstrating their importance in the development of environmentally friendly remediation technologies (G. Prasannamedha & P. S. Kumar, 2020).
Antiviral Agents
Tetrazole derivatives, including this compound, have been explored for their potential as antiviral agents. The unique structural characteristics of tetrazole compounds have made them the subject of studies aiming to develop new antiviral compounds against a range of viruses. This research avenue is particularly relevant in the quest for novel pharmaceutical agents capable of combating viral infections with high efficacy and selectivity (Ruchika Yogesh & N. Srivastava, 2021).
Energetic Material Development
In the field of energetic materials, tetrazole derivatives are being investigated for their application in the synthesis of energetic metal complexes. This compound, among others, is considered an important ligand due to its performance and distinct structural characteristics. These studies are focused on developing high-yield synthesis processes and understanding the properties of these complexes, which could lead to the creation of advanced materials for use in various industrial and military applications (Li Yin-chuan, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEIINDYWPMJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401459 | |
Record name | 2-ethyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95112-14-4 | |
Record name | 2-ethyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-2H-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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